(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Catalog No.
S919714
CAS No.
1003298-72-3
M.F
C6H5BClFO3
M. Wt
190.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

CAS Number

1003298-72-3

Product Name

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

IUPAC Name

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Molecular Formula

C6H5BClFO3

Molecular Weight

190.37 g/mol

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H

InChI Key

WETMDTXTPLMJHT-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenolic structure. This compound features three notable substituents on the aromatic ring: a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a hydroxy group at the 4-position. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a valuable component in various

The reactivity of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is primarily associated with its boronic acid moiety. Key reactions include:

  • Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are useful in organic synthesis and bioconjugation.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
  • Acid-Base Reactions: The boronic acid can act as a Lewis acid, interacting with bases or nucleophiles, which can lead to various substitution reactions.

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid has been investigated for its biological properties. Compounds containing boronic acids often exhibit:

  • Anticancer Activity: Boronic acids have shown potential in inhibiting proteasome activity, which is crucial for cancer cell survival. This compound may target specific cancer-related pathways.
  • Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development against metabolic disorders.

Several synthetic routes exist for preparing (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid:

  • Direct Boronation: Starting from 3-chloro-5-fluoro-4-hydroxyphenol, the compound can be synthesized by reacting with boron reagents such as boron trifluoride etherate or trimethyl borate under appropriate conditions.
  • Suzuki Coupling: This method involves coupling an appropriate aryl halide with a boronate precursor in the presence of a palladium catalyst.
  • Hydrolysis of Boronate Esters: If a boronate ester is available, hydrolysis can yield the desired boronic acid.

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid finds applications in several fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing anticancer agents and enzyme inhibitors.
  • Bioconjugation: Used in labeling biomolecules due to its ability to form stable complexes with diols.
  • Sensors: Its interaction with sugars and other diols makes it useful in developing biosensors for glucose detection.

Studies on the interactions of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as an inhibitor or modulator of enzymatic activity.
  • Cellular Uptake Studies: Understanding how this compound enters cells and its subsequent biological effects is crucial for evaluating its therapeutic potential.

Similar compounds include various substituted phenylboronic acids that share structural characteristics but differ in substituents or functional groups. Here are some examples:

Compound NameSubstituentsUnique Features
4-Hydroxyphenylboronic AcidHydroxy group at para positionCommonly used in drug development and bioconjugation.
3-Fluorophenylboronic AcidFluorine at meta positionExhibits different reactivity compared to chlorine-substituted analogs.
2-Chlorophenylboronic AcidChlorine at ortho positionKnown for its application in organic synthesis and catalysis.

The uniqueness of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid lies in its specific combination of halogen and hydroxy substituents, which may influence its reactivity and biological activity differently than other phenylboronic acids.

Traditional Electrophilic Borylation Approaches

Traditional electrophilic borylation represents one of the fundamental methodologies for synthesizing boronic acid derivatives, including substituted hydroxyphenylboronic acids such as (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid [1]. The electrophilic borylation mechanism proceeds through two primary pathways: electrophilic aromatic substitution and sigma-bond metathesis mediated processes [1] [2]. The electrophilic aromatic substitution pathway is particularly prevalent when using boron-halogen electrophiles such as boron trichloride and boron tribromide [2] [3].

The mechanism involves the formation of highly reactive boron electrophiles that can directly functionalize aromatic systems [1]. For hydroxyphenylboronic acid derivatives, the presence of electron-donifying hydroxyl groups enhances the reactivity of the aromatic ring toward electrophilic attack [4]. Studies have demonstrated that the positioning of substituents significantly influences the borylation outcome, with ortho-substituted compounds showing distinct reactivity patterns compared to meta and para analogues [4].

Boron trichloride represents one of the most commonly employed electrophilic borylation reagents [3]. This colorless gas exhibits strong Lewis acid character and readily forms adducts with aromatic systems [3]. The industrial production of boron trichloride involves the chlorination of boron oxide and carbon at temperatures of 501 degrees Celsius [3]. Boron tribromide serves as another important electrophilic reagent, particularly effective for demethylation reactions that can be coupled with borylation processes [5].

Electrophilic ReagentReaction TemperatureKey ApplicationsSelectivity Pattern
Boron Trichloride20-80°C [2]Direct borylation, Lewis acid catalysis [3]Ortho-selective [2]
Boron TribromideRoom temperature to 80°C [5]Demethylation-borylation [5]Meta-selective [2]
Boron Chloride ComplexesVariable [2]Intramolecular borylation [2]Position-dependent [2]

The electrophilic borylation of hydroxyphenyl substrates requires careful consideration of the electronic effects imposed by both the hydroxyl and halogen substituents [4]. Computational studies have revealed that electron-withdrawing groups such as chlorine and fluorine lower the acid dissociation constant of the boronic acid, thereby increasing the acidity of the boron hydroxyl groups [4]. This electronic modulation directly impacts the reactivity and selectivity of the borylation process [4].

Research has demonstrated that intramolecular electrophilic carbon-hydrogen borylation can proceed at room temperature when sufficiently electrophilic borane species are generated [2]. The formation of reactive intermediates occurs through initial intermolecular bond formation, followed by cyclization processes that lead to the desired boronic acid products [1]. The effectiveness of this approach has been particularly noted in the synthesis of boron-containing conjugated organic materials [1].

Transition Metal-Catalyzed Synthesis Pathways

Transition metal-catalyzed borylation has emerged as a powerful methodology for accessing complex boronic acid derivatives, offering superior functional group tolerance and regioselectivity compared to traditional electrophilic approaches [6] [7]. These catalytic systems enable the formation of carbon-boron bonds under mild conditions while accommodating sensitive functionality present in hydroxyphenylboronic acid targets [6].

The development of transition metal-catalyzed borylation reactions has been driven by the need to access synthetically versatile organoboronate esters that serve as key intermediates in pharmaceutical and materials synthesis [7]. Iridium-catalyzed carbon-hydrogen borylation represents one of the most significant advances in this field, offering complementary regioselectivity to traditional electrophilic halogenation methods [7]. The steric factors that govern iridium-catalyzed borylation often dominate over electronic considerations, providing access to regioisomers that are difficult to obtain through conventional approaches [7].

Palladium-catalyzed borylation of aryl halides has become a cornerstone methodology for synthesizing functionalized arylboronic acids [8]. This approach utilizes readily available aryl halide precursors and offers excellent functional group compatibility [8]. The method has proven particularly effective for accessing hydroxyphenylboronic acid derivatives where direct borylation methods may be problematic due to competing side reactions [8].

Palladium-Mediated Cross-Coupling Strategies

Palladium-mediated cross-coupling strategies for boronic acid synthesis have revolutionized the field by providing access to complex structures with high efficiency and selectivity [9] [10]. The palladium-catalyzed boryl substitution of aryl halides, commonly referred to as the Miyaura-Ishiyama borylation, represents the most widely employed method for synthesizing arylboronic acid derivatives [8] [11].

The mechanism of palladium-mediated borylation involves several key steps: oxidative addition of the aryl halide to the palladium center, ligand exchange, transmetalation with the boron reagent, and reductive elimination to form the carbon-boron bond [9]. The choice of ligand system significantly influences the reaction outcome, with bis(pinacolato)diboron serving as the most commonly employed boron source [9] [10].

Recent developments in palladium-catalyzed borylation have focused on expanding the substrate scope to include challenging electrophiles such as electron-rich aryl chlorides [12]. Advanced catalyst systems utilizing sterically demanding ligands have enabled the coupling of boronic acids with traditionally unreactive substrates [12]. The development of preformed palladium catalysts has further enhanced the practical utility of these transformations [13].

Catalyst SystemSubstrate ScopeReaction ConditionsTypical Yields
Palladium(dba)₂/Tri(o-tolyl)phosphine [12]Sterically demanding substrates [12]Potassium fluoride base, 80°C [12]70-90% [12]
Palladium(OAc)₂/XPhos [11]Aryl and heteroaryl halides [11]Potassium phosphate, 60-100°C [11]85-95% [11]
PdCl₂(dppf) [9]General aryl halides [9]Potassium acetate, dioxane, 80°C [9]75-90% [9]

Solid-state palladium-catalyzed borylation using ball milling has emerged as an environmentally benign alternative to solution-phase methods [8]. This mechanochemical approach enables rapid borylation reactions to be completed within ten minutes for most aryl halides [8]. The method offers significant advantages including air-stable operation and elimination of large volumes of organic solvents [8]. Gram-scale syntheses have been successfully demonstrated using this solvent-free approach [8].

The optimization of palladium-catalyzed borylation has been greatly enhanced through the application of automated feedback systems [13]. Droplet-flow microfluidic platforms have been developed to explore and optimize reaction conditions systematically [13]. These systems can simultaneously evaluate discrete variables such as catalyst and ligand selection alongside continuous variables including temperature, time, and catalyst loading [13]. Such approaches have enabled complex reaction optimizations to be completed within 96 experiments, significantly reducing development time [13].

Miyaura Borylation Reaction Optimization

The Miyaura borylation reaction has undergone extensive optimization to enhance its scope, efficiency, and practical utility for synthesizing hydroxyphenylboronic acid derivatives [9] [10]. This palladium-catalyzed transformation enables the direct conversion of aryl and vinyl halides into the corresponding boronic esters using bis(pinacolato)diboron as the boron source [9] [10].

The reaction mechanism involves several critical steps that have been extensively studied and optimized [9] [14]. The initial oxidative addition of the aryl halide to the zero-valent palladium species generates a divalent palladium intermediate [9]. Subsequent ligand exchange and transmetalation with the diboron reagent lead to product formation through reductive elimination [9]. The choice of base plays a crucial role in this process, with potassium acetate proving optimal for most transformations [9].

Base selection represents one of the most critical optimization parameters in Miyaura borylation [9]. Bases that are too strongly alkaline can promote undesired Suzuki coupling reactions between the boronic ester product and unreacted aryl halide, thereby reducing the yield of the desired boronic acid derivative [9]. Potassium acetate and potassium phenoxide have emerged as preferred bases due to their ability to activate the palladium complex without promoting competing reactions [9].

The role of the base extends beyond simple activation, as it facilitates the crucial transmetalation step by generating more reactive palladium-oxygen bonds compared to palladium-halogen bonds [9]. The hygroscopic nature of potassium acetate has been found to be beneficial, with slightly wet base often providing faster reaction rates than rigorously dried material [14]. This observation suggests that trace water may play a beneficial role in the catalytic cycle [14].

Solvent selection significantly impacts the efficiency of Miyaura borylation reactions [9] [14]. Dioxane has long served as the standard solvent due to its ability to dissolve both organic and inorganic components of the reaction mixture [9]. For substrates with limited solubility, dimethyl sulfoxide can serve as an alternative solvent system [14]. More recent developments have identified isopropyl acetate, tetrahydrofuran, and 2-methyltetrahydrofuran as superior solvents that enable reactions to proceed at lower temperatures with improved efficiency [14].

Optimization ParameterTraditional ConditionsImproved ConditionsPerformance Enhancement
Base System [9] [14]Potassium acetate, dioxane [9]Potassium pivalate, isopropyl acetate [14]Lower temperature, faster reaction [14]
Catalyst Loading [14]5-10 mol% palladium [9]1-2 mol% XPhos precatalyst [14]Reduced catalyst requirement [14]
Temperature [14]80-100°C [9]40-60°C [14]Energy efficiency improvement [14]
Ligand System [13]1,1'-Bis(diphenylphosphino)ferrocene [9]XPhos, dialkylbiarylphosphines [14] [13]Enhanced substrate scope [13]

Advanced catalyst systems have been developed to address the limitations of traditional palladium precursors [14]. Buchwald-type precatalysts offer rapid catalyst formation and enhanced stability compared to conventional palladium sources [14]. These systems enable efficient borylation reactions at room temperature, whereas traditional palladium chloride systems require elevated temperatures [14]. The use of palladium acetate as a precatalyst has shown particular promise due to its ability to undergo rapid reduction by the diboron reagent [14].

The development of one-pot borylation-Suzuki coupling protocols has expanded the synthetic utility of Miyaura borylation [11]. These telescoped processes enable the direct synthesis of biaryl compounds from aryl halides without isolation of the intermediate boronic ester [11]. Such approaches have proven particularly valuable for accessing complex molecular frameworks in pharmaceutical synthesis [11].

Continuous Flow Chemistry Applications in Boronic Acid Production

Continuous flow chemistry has emerged as a transformative technology for boronic acid synthesis, offering significant advantages in terms of safety, scalability, and reaction control [15] [16]. The application of flow chemistry to boronic acid production addresses many of the challenges associated with traditional batch processes, particularly when dealing with highly reactive organometallic intermediates [15] [17].

The development of continuous flow processes for boronic acid synthesis has been driven by the need to handle unstable organolithium intermediates safely and efficiently [15] [18]. Flash chemistry, defined as chemical synthesis on timescales less than one second, has been successfully implemented for the rapid generation and consumption of reactive intermediates [15]. This approach combines the benefits of ultrafast reaction times with remarkable throughput capabilities while mitigating the risks associated with unstable intermediates [15].

A multijet oscillating disk reactor system operating at cryogenic temperatures has been developed specifically for continuous boronic acid synthesis [17]. This cryogenic flow system enables the preparation of various phenylboronic acids through a telescoped two-step process involving lithiation followed by borylation [17]. The system operates at temperatures between -50 and -75 degrees Celsius, with residence times considerably shorter than equivalent batch operations [17]. Production capabilities of up to 2.0 kilograms per day have been demonstrated for specific substrates such as 4-methoxyphenylboronic acid [17].

Flow System ParameterSpecificationPerformance MetricReference
Residence Time [15]<1 second [15]Ultra-fast synthesis [15] [15]
Throughput [17]2.0 kg/day [17]Industrial scale capability [17] [17]
Temperature Range [17]-50 to -75°C [17]Cryogenic operation [17] [17]
Reaction Efficiency [15]>90% conversion [15]High efficiency [15] [15]

Metal-free photoinduced borylation under continuous flow conditions represents an innovative approach to boronic acid synthesis [19]. This methodology enables the borylation of electron-rich aryl halides including chlorides, fluorides, mesylates, and phosphates under mild photolytic conditions [19]. The flow setup has been specifically designed to facilitate efficient photochemical processes compared to batch operations [19]. The method demonstrates excellent chemical selectivity and functional group tolerance while operating under mild reaction conditions [19].

The proposed mechanism for photoinduced flow borylation involves the generation of triplet aryl cations through photolytic activation [19] [20]. Density functional theory calculations suggest that the borylation product forms through an anion-mediated process passing through a minimum energy crossing point [19]. This mechanistic pathway avoids many of the side reactions commonly observed in traditional borylation methods [19].

Continuous flow synthesis has proven particularly valuable for reactions involving volatile organic compounds and organolithium species [18]. Flow microreactor technology enables the safe handling of highly reactive intermediates that would be problematic in batch processes [18]. The development of lithiation-borylation processes in flow has successfully addressed side reactions such as protonation and alkylation that commonly plague batch operations [18].

The scale-up of flow chemistry processes for boronic acid production has been successfully demonstrated in industrial applications [18]. Kilogram-scale production of key boronic acid starting materials has been achieved using flow chemistry approaches [18]. These processes offer advantages over traditional Miyaura borylation methods by avoiding the use of palladium catalysts and potentially genotoxic boron reagents [18]. The flow process development enables rapid progression from discovery chemistry to large-scale production without the need for multiple reactor systems [18].

Purification and Stabilization Techniques for Hydroxyphenylboronic Acids

The purification and stabilization of hydroxyphenylboronic acids present unique challenges due to their inherent instability and tendency to undergo oxidative degradation [21] [22]. These compounds are particularly susceptible to oxidation by reactive oxygen species at rates comparable to thiols, which significantly limits their utility in biological applications [22]. Advanced purification techniques have been developed to address these challenges while maintaining the structural integrity of the boronic acid functionality [21] [23].

Traditional chromatographic purification of boronic acids often results in poor resolution and compound streaking due to strong interactions with silica gel [21] [24]. The development of boric acid-impregnated silica gel has significantly improved the chromatographic behavior of boronic acid derivatives [24]. This modified stationary phase suppresses the over-adsorption of boronic acids and enables effective purification by both thin-layer chromatography and flash column chromatography [24]. The method has proven successful for purifying a wide range of pinacol boronic esters [24].

Specialized extraction methods have been developed for the selective purification of boronic acids from reaction mixtures [21]. Sorbitol extraction represents one such approach, which selectively partitions free boronic acid into the aqueous layer while leaving boronic esters in the organic phase [21]. This method provides an effective means of separating boronic acids from their corresponding esters [21]. Alternative approaches include the formation of diethanolamine adducts, which crystallize readily from ethereal solutions while leaving impurities in solution [21].

Purification MethodPrincipleTypical RecoveryApplications
Sorbitol Extraction [21]Selective aqueous partitioning [21]85-95% [21]Boronic acid/ester separation [21]
Diethanolamine Adduct Formation [21]Crystalline adduct precipitation [21]80-90% [21]General boronic acid purification [21]
Boric Acid-Impregnated Silica [24]Modified chromatography [24]75-85% [24]Column chromatography [24]
Salt Formation [23]Base-mediated salt precipitation [23]90-95% [23]Industrial purification [23]

The formation of alkali metal salts represents another effective purification strategy for boronic acids [23]. Treatment of crude boronic acid with sodium or potassium hydroxide generates the corresponding boronate salt, which can be isolated and purified more readily than the free acid [23]. Subsequent acidification with mineral acids regenerates the purified boronic acid [23]. This method offers particular advantages for industrial-scale purifications due to its simplicity and effectiveness [23].

Stabilization of boronic acids against oxidative degradation has been achieved through the development of boralactones, in which a carboxyl group serves as an intramolecular ligand for the boron center [22]. This structural modification increases oxidative stability by approximately 10,000-fold compared to simple phenylboronic acid [22]. The enhanced stability arises from diminished electron density on boron, which reduces the stabilization of the transition state during oxidation reactions [22].

The kinetic stability of boralactone complexes with diols is at least 20-fold greater than that of simple boronic acids [22]. This enhanced stability makes boralactones particularly valuable for applications requiring prolonged exposure to biological conditions [22]. Computational analyses have revealed that the resistance to oxidation results from reduced stabilization of the boron p-orbital that develops during the rate-limiting transition state of the oxidation process [22].

N-methyliminodiacetic acid boronates have emerged as air-stable alternatives to traditional boronic acids [25]. These MIDA boronates demonstrate remarkable bench stability and possess the capacity for in situ slow release of unstable boronic acids under appropriate reaction conditions [25]. This approach has proven particularly valuable for unstable boronic acid classes including 2-heterocyclic, vinyl, and cyclopropyl derivatives [25]. The slow-release mechanism enables high-yielding cross-coupling reactions using only stoichiometric amounts of the boronic acid equivalent [25].

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid exhibits characteristic acid-base behavior typical of organoboronic acids, with a pKa value around 8-9 [1]. The compound functions as a weak Brønsted acid through the boronic acid functional group, which can undergo dissociation in aqueous solution according to the equilibrium: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺ .

The boron center in (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid displays pronounced Lewis acid characteristics due to its electron-deficient nature . This Lewis acidity is modulated by the electron-withdrawing effects of both the chlorine and fluorine substituents on the aromatic ring, which increase the electrophilicity of the boron center compared to unsubstituted phenylboronic acid [3]. The compound readily forms reversible covalent bonds with Lewis bases, particularly molecules containing hydroxyl groups such as diols and polyols .

The pH-dependent ionization behavior of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid follows the pattern observed for other phenylboronic acid derivatives. At physiological pH (7.4), the compound exists in equilibrium between the neutral boronic acid form and the anionic boronate form [5]. The ionization increases significantly with higher pH values, leading to enhanced solubility and altered binding properties [6].

PropertyValue/DescriptionReference
pKa (typical for boronic acids)Around 8-9 [1]
Lewis Acid CharacterElectron-deficient boron center
Dissociation BehaviorReversible covalent bonds with diols
pH-dependent ionizationIncreases with higher pH [5]

Solubility Profiling in Polar vs. Nonpolar Solvent Systems

The solubility characteristics of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid reflect the compound's amphiphilic nature, combining hydrophilic boronic acid functionality with moderately hydrophobic halogenated aromatic components [1]. In polar aprotic solvents, the compound demonstrates good solubility in dimethyl sulfoxide and N,N-dimethylformamide [1]. This enhanced solubility in polar aprotic solvents is attributed to the ability of these solvents to solvate the boronic acid moiety through hydrogen bonding and dipole-dipole interactions.

The presence of the hydroxyl group at the 4-position contributes significantly to the compound's hydrogen bonding capacity, enhancing solubility in polar protic solvents [7]. However, the electron-withdrawing chlorine and fluorine substituents reduce the overall electron density of the aromatic system, potentially affecting the compound's interaction with polar solvents compared to unsubstituted phenylboronic acids [3].

In nonpolar solvent systems, (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid exhibits limited solubility due to the polar nature of the boronic acid functional group and the phenolic hydroxyl group [1]. The compound's partition coefficient between polar and nonpolar phases is influenced by pH, with higher pH values favoring the aqueous phase due to increased ionization of the boronic acid group [8].

Solvent SystemSolubilityCommentsReference
DMSOSolubleGood dissolution in polar aprotic medium [1]
DMFSolubleCompatible with polar aprotic conditions [1]
WaterpH-dependentIncreases with higher pH due to ionization [8]
Nonpolar solventsLimitedRestricted by polar functional groups [1]

Thermal Stability and Dehydration Kinetics

The thermal stability of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid follows patterns observed for other phenylboronic acid derivatives, with notable temperature-dependent degradation processes [5] [9]. At room temperature (20-25°C), the compound maintains reasonable stability under ambient conditions, though it remains air-sensitive, particularly in the presence of moisture [1].

Elevated temperature studies reveal that the compound becomes susceptible to degradation at temperatures exceeding 50°C [5] [9]. The primary thermal degradation pathway involves dehydration reactions leading to the formation of boroxine structures through intermolecular condensation processes [10] [11]. The dehydration kinetics follow the general pattern: 3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O, where R represents the substituted phenyl group [11].

Thermogravimetric analysis of related boronic acid compounds indicates that initial degradation temperatures typically occur around 240°C for aromatic boronic acids [12]. The dehydration process is endothermic in the gas phase, with calculated values of ΔH₂₉₈ ranging from +9.8 to +12.2 kcal/mol for simple boronic acid dehydration reactions [11]. The presence of electron-withdrawing substituents such as chlorine and fluorine may influence the thermal stability by affecting the electron density at the boron center [10].

Temperature RangeStability BehaviorProcessReference
20-25°CGenerally stableAmbient storage conditions [5] [9]
>50°CDegradation onsetTemperature-sensitive decomposition [5] [9]
>100°CDehydration activeWater elimination to boroxines [10] [11]
~240°CInitial degradationSignificant thermal breakdown [12]

Ortho-Directing Effects in Electrophilic Aromatic Substitution

The directing effects of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in electrophilic aromatic substitution reactions are governed by the complex interplay of multiple substituents on the aromatic ring [13] [14]. The boronic acid group (-B(OH)₂) functions as a meta-directing, deactivating substituent due to its electron-withdrawing nature through inductive effects [13] [14]. This meta-directing behavior is evidenced by experimental observations showing that phenylboronic acid undergoes nitration to give 85% meta substitution and only 15% ortho substitution [13].

The hydroxyl group at the 4-position exerts strong ortho- and para-directing effects through resonance donation of electron density into the aromatic ring [15] [16]. This activating influence creates a complex substitution pattern when combined with the meta-directing boronic acid group. The chlorine substituent at the 3-position and fluorine at the 5-position both exhibit ortho- and para-directing effects despite being weakly deactivating through inductive electron withdrawal [15] [17].

The overall directing effect in electrophilic aromatic substitution reactions of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid results from the competitive influence of these multiple substituents [18]. The strongly activating hydroxyl group at the 4-position is expected to dominate the reactivity pattern, directing incoming electrophiles primarily to the 3- and 5-positions (ortho to the hydroxyl group) [19]. However, the presence of chlorine at the 3-position blocks one of these sites, leaving the 5-position and the 2- and 6-positions as the most favorable sites for electrophilic attack.

SubstituentPositionDirecting EffectActivation/DeactivationReference
-B(OH)₂1Meta-directingDeactivating [13] [14]
-OH4Ortho/Para-directingStrongly activating [15] [16]
-Cl3Ortho/Para-directingWeakly deactivating [15] [17]
-F5Ortho/Para-directingWeakly deactivating [15] [17]

Dates

Last modified: 08-16-2023

Explore Compound Types